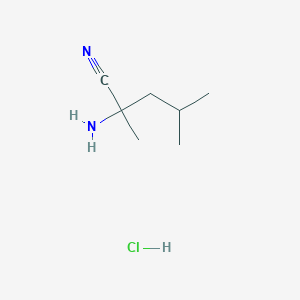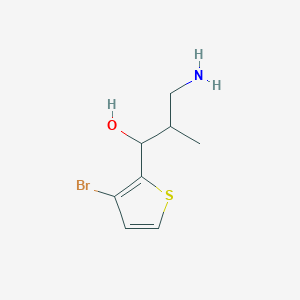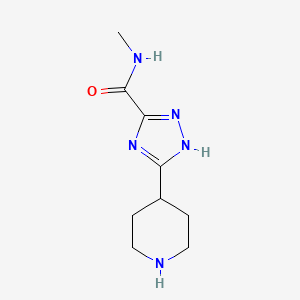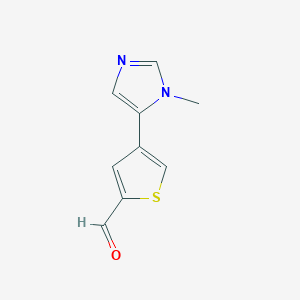![molecular formula C15H12BrN5 B13225601 2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine](/img/structure/B13225601.png)
2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, is characterized by the presence of two benzimidazole rings, one of which is substituted with a bromine atom and an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as catalysts. The bromination of the benzimidazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of azido or cyano derivatives of the benzimidazole compound.
Wissenschaftliche Forschungsanwendungen
2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Wirkmechanismus
The mechanism of action of 2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit DNA synthesis by binding to DNA polymerase or interfere with protein synthesis by targeting ribosomal RNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid
- 2-[(1H-1,3-Benzodiazol-2-yl)methyl]sulfanylacetic acid
- 4-[(1H-Benzimidazol-2-yl)methyl]-1H-1,3-benzodiazol-7-amine
Uniqueness
2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine is unique due to the presence of both a bromine atom and an amine group on the benzimidazole ring. This structural feature enhances its reactivity and potential for forming diverse derivatives. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C15H12BrN5 |
|---|---|
Molekulargewicht |
342.19 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylmethyl)-6-bromo-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C15H12BrN5/c16-8-5-9(17)15-12(6-8)20-14(21-15)7-13-18-10-3-1-2-4-11(10)19-13/h1-6H,7,17H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
HQVHHKTVZMZYQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=NC4=C(C=C(C=C4N3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13225523.png)
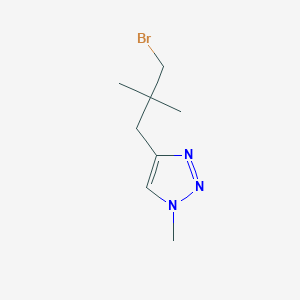
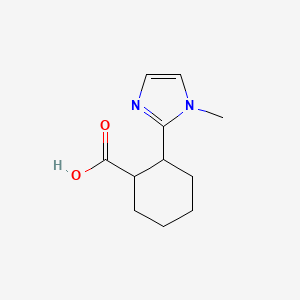

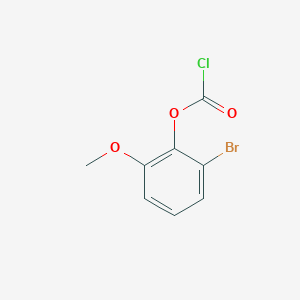

amine](/img/structure/B13225563.png)
![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13225577.png)
![2-(Chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B13225582.png)
